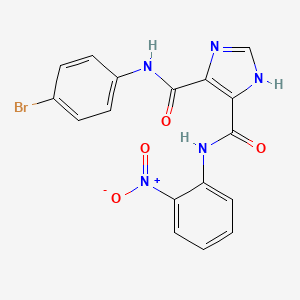
N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a kinase inhibitor, and has been shown to have promising anti-cancer and anti-tumor effects.
Mecanismo De Acción
N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide 43-9006 works by inhibiting the activity of several kinases, including Raf kinase and VEGFR-2. By doing so, it disrupts the signaling pathways that are involved in tumor growth and angiogenesis, ultimately leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, which leads to the inhibition of tumor growth and angiogenesis. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide 43-9006 has several advantages for lab experiments. It has been extensively studied and is well-characterized, which makes it a reliable tool for researchers. Additionally, it has been shown to have promising anti-cancer effects, which makes it a valuable compound for cancer research. However, there are also limitations to its use in lab experiments. It can be toxic in high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide 43-9006. One promising area of research is the development of combination therapies that incorporate N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide 43-9006 with other anti-cancer compounds. Additionally, there is a need for further research on the mechanism of action of N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide 43-9006, which could help to identify new targets for cancer therapy. Finally, there is a need for further clinical trials to evaluate the efficacy and safety of N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide 43-9006 as a cancer therapy.
Métodos De Síntesis
The synthesis of N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromophenylhydrazine with 2-nitrobenzaldehyde to form an intermediate. This intermediate is then reacted with 4,5-dicarbomethoxyimidazole to yield the final product.
Aplicaciones Científicas De Investigación
N~4~-(4-bromophenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and tumors. It has been shown to inhibit the activity of several kinases, including Raf kinase and VEGFR-2, which are involved in tumor growth and angiogenesis.
Propiedades
IUPAC Name |
4-N-(4-bromophenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O4/c18-10-5-7-11(8-6-10)21-16(24)14-15(20-9-19-14)17(25)22-12-3-1-2-4-13(12)23(26)27/h1-9H,(H,19,20)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIHXYFEIDXDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5399710.png)
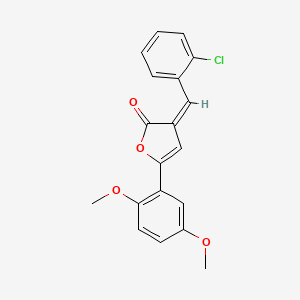
![N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5399727.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5399733.png)
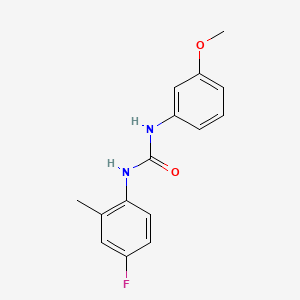
![2-ethoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5399744.png)
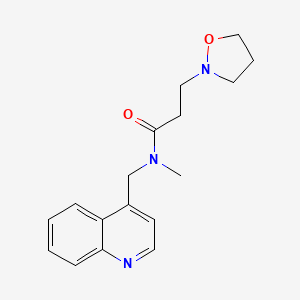
![3-(4-butoxyphenyl)-2-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5399760.png)
![methyl 2-[5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5399768.png)
![5-chloro-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5399778.png)
![3-ethyl-2-[3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propen-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B5399780.png)
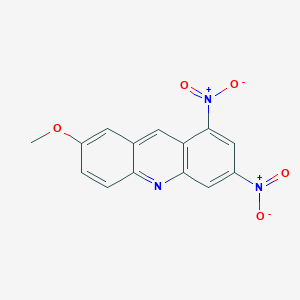
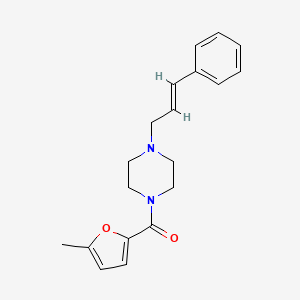
![3-[(3-pyridinylamino)carbonyl]-2-pyridinecarboxylic acid](/img/structure/B5399813.png)